Triphenylsilyl diphenylarsinodithioate
Description
Triphenylsilyl diphenylarsinodithioate is a specialized organometallic compound featuring a triphenylsilyl group bonded to a diphenylarsinodithioate moiety. This structure combines silicon and arsenic, two elements with distinct electronic and steric properties. The compound is hypothesized to exhibit unique reactivity due to the presence of arsenic-sulfur bonds and the bulky triphenylsilyl group.
Properties
CAS No. |
89901-37-1 |
|---|---|
Molecular Formula |
C30H25AsS2Si |
Molecular Weight |
552.7 g/mol |
IUPAC Name |
diphenyl-sulfanylidene-triphenylsilylsulfanyl-λ5-arsane |
InChI |
InChI=1S/C30H25AsS2Si/c32-31(26-16-6-1-7-17-26,27-18-8-2-9-19-27)33-34(28-20-10-3-11-21-28,29-22-12-4-13-23-29)30-24-14-5-15-25-30/h1-25H |
InChI Key |
LXPPHIMMJALRET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)S[As](=S)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triphenylsilyl diphenylarsinodithioate typically involves the reaction of triphenylsilyl chloride with diphenylarsinodithioic acid. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often facilitated by a base such as triethylamine. The general reaction scheme is as follows:
Ph3SiCl+Ph2As(SH)2→Ph3SiAs(SPh)2+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic arsenic-containing intermediates.
Chemical Reactions Analysis
Types of Reactions
Triphenylsilyl diphenylarsinodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into simpler arsenic or silicon-containing species.
Substitution: The phenyl groups attached to silicon or arsenic can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound sulfoxide, while reduction could produce triphenylsilane and diphenylarsine.
Scientific Research Applications
Triphenylsilyl diphenylarsinodithioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-arsenic bonds.
Biology: The compound’s potential biological activity is being explored, although detailed studies are limited.
Medicine: Research is ongoing to investigate its potential use in pharmaceuticals, especially in the development of new drugs.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which triphenylsilyl diphenylarsinodithioate exerts its effects involves the interaction of its silicon and arsenic atoms with various molecular targets. The silicon atom can form strong bonds with oxygen or nitrogen-containing groups, while the arsenic atom can interact with sulfur or selenium-containing compounds. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Substituent Analysis
The key difference between Triphenylsilyl diphenylarsinodithioate and analogs lies in its arsinodithioate group (As-S), compared to oxygen-based (e.g., ethoxycarbonyloxy) or sulfur-free substituents in other silyl compounds. Below is a comparative analysis:
*Note: Molecular weight for this compound is estimated based on analogous structures.
Reactivity and Stability
- Steric Hindrance : The bulky triphenylsilyl group in all analogs (e.g., bis(triphenylsilyl) naphthols in ) imposes steric constraints, likely reducing unwanted side reactions but complicating coordination chemistry .
Key Research Findings and Data
Thermal Stability
- Bis(triphenylsilyl) naphthols () exhibit high thermal stability (decomposition >250°C), attributed to aromatic stacking and Si-C bond strength . This compound may show lower stability due to weaker As-S bonds.
Spectroscopic Data
- NMR: Triphenylsilyl groups in analogs (e.g., 2-(Triphenylsilyl)ethanol) show characteristic ¹H NMR shifts at δ 7.4–7.6 ppm (aromatic protons) and ²⁹Si NMR near δ -18 ppm . Arsenic-sulfur bonds may introduce distinct ¹³C or ⁷⁵As NMR signatures.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
